ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
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Overview
Description
ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is a complex organic compound that features a combination of aromatic, carbamoyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Carbamoyl Group: The tetrazole intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the carbamoyl derivative.
Coupling with Phenoxyacetic Acid: The final step involves the esterification of the carbamoyl-tetrazole intermediate with ethyl phenoxyacetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the ethyl ester group can be oxidized under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.
Materials Science: Use in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The carbamoyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
- ETHYL 2-[4-(2-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
Uniqueness
ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is unique due to the presence of the 2-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its fluorinated or brominated analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[4-[2-[2-(2-chloroanilino)-2-oxoethyl]tetrazol-5-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-2-28-18(27)12-29-14-9-7-13(8-10-14)19-22-24-25(23-19)11-17(26)21-16-6-4-3-5-15(16)20/h3-10H,2,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJFKYWNDYMNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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